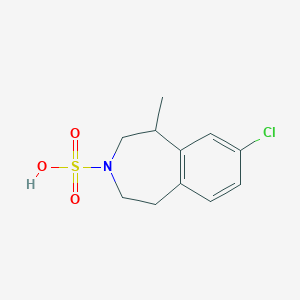

LorcaserinSulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

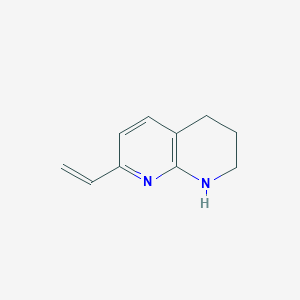

Lorcaserin sulfamate es un metabolito principal de lorcaserin, un agonista selectivo del receptor de serotonina 2C. Lorcaserin se utiliza principalmente para el control crónico del peso en pacientes obesos y con sobrepeso. El compuesto es conocido por su papel en la reducción del peso corporal y la ingesta de alimentos al regular la saciedad a través de la activación de los receptores de serotonina .

Métodos De Preparación

Lorcaserin sulfamate se sintetiza a través de múltiples vías enzimáticas en humanos. La formación de lorcaserin sulfamate implica la acción catalítica de las sulfotransferasas humanas, particularmente SULT1A1, SULT1A2, SULT1E1 y SULT2A1 . La ruta sintética para el clorhidrato de lorcaserin, que está estrechamente relacionado, implica un método de seis pasos que alcanza un rendimiento del 92,3% con una pureza del 99,8% . Este método es escalable para la producción industrial.

Análisis De Reacciones Químicas

Lorcaserin sulfamate experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la conversión de lorcaserin a su forma sulfamata.

Sustitución: La formación de lorcaserin sulfamate a partir de lorcaserin implica la sustitución de un átomo de hidrógeno por un grupo sulfamata.

Conjugación: Lorcaserin también forma conjugados con glucurónido y sulfato, que se excretan en la orina.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen citosoles hepáticos y renales humanos, que catalizan la formación de lorcaserin sulfamate . Los principales productos formados a partir de estas reacciones son lorcaserin sulfamate y N-carbamoyl glucurónido lorcaserin .

Aplicaciones Científicas De Investigación

Lorcaserin sulfamate tiene varias aplicaciones de investigación científica:

Química: Se utiliza en estudios relacionados con la síntesis y el metabolismo de los agonistas de los receptores de serotonina.

Biología: Investigado por su papel en la regulación de la saciedad y la ingesta de alimentos a través de los receptores de serotonina.

Medicina: Se utiliza principalmente en el tratamiento de la obesidad y el control del peso.

Industria: Utilizado en el desarrollo de medicamentos para el control del peso e investigación farmacéutica relacionada.

Mecanismo De Acción

El mecanismo de acción de lorcaserin sulfamate implica la activación selectiva de los receptores de serotonina 5-HT2C. Esta activación estimula las neuronas pro-opiomelanocortina en el núcleo arcuato del hipotálamo, lo que lleva a un aumento de la liberación de hormona estimulante alfa-melanocortina en los receptores de melanocortina-4. Esto da como resultado saciedad y disminución de la ingesta de alimentos . El compuesto tiene una alta afinidad por las proteínas plasmáticas, lo que minimiza su potencial de interacciones medicamentosas .

Comparación Con Compuestos Similares

Lorcaserin sulfamate es único debido a su activación selectiva de los receptores de serotonina 5-HT2C, lo que limita los efectos fuera del objetivo en otros receptores de serotonina como 5-HT2A y 5-HT2B . Compuestos similares incluyen:

Clorhidrato de lorcaserin: El compuesto parental de lorcaserin sulfamate, utilizado para el control del peso.

N-carbamoyl glucurónido lorcaserin: Otro metabolito importante de lorcaserin, excretado en la orina.

La especificidad de lorcaserin sulfamate para los receptores 5-HT2C lo convierte en un compuesto valioso en el tratamiento de la obesidad con menos efectos secundarios en comparación con otros agonistas de los receptores de serotonina .

Propiedades

Fórmula molecular |

C11H14ClNO3S |

|---|---|

Peso molecular |

275.75 g/mol |

Nombre IUPAC |

7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid |

InChI |

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16) |

Clave InChI |

YZUNJIOOIHWHGQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)

![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)

![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)

![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)